molecular formula C16H14N4O4S B2841576 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2309191-29-3

3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2841576
CAS No.: 2309191-29-3
M. Wt: 358.37
InChI Key: JXJMRNIBNGRFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one features a benzoxazolone core linked to a substituted piperazine moiety via an oxoethyl chain. The piperazine ring is further modified with a thiazol-2-yl group at the 4-position and a ketone at the 3-position. This structure combines heterocyclic motifs known for their pharmacological relevance, particularly in targeting neurological and receptor-mediated pathways.

Synthetically, the compound likely follows protocols similar to those described for related benzoxazolone derivatives. For instance, General Procedure A () involves alkylation of the benzoxazolone core with bromoalkyl intermediates, followed by piperazine coupling. The introduction of the thiazole substituent may require additional steps, such as nucleophilic substitution or cyclization, as seen in analogs like CM156 ().

Properties

IUPAC Name

3-[2-oxo-2-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-13(10-20-11-3-1-2-4-12(11)24-16(20)23)18-6-7-19(14(22)9-18)15-17-5-8-25-15/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJMRNIBNGRFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ortho-Aminophenol Derivatives

The benzo[d]oxazol-2(3H)-one ring is synthesized via cyclization of 2-aminophenol derivatives with phosgene equivalents.

Procedure :

  • Substrate Preparation : 2-Amino-5-bromophenol (10 mmol) is dissolved in anhydrous dichloromethane (DCM).
  • Cyclization : Triphosgene (3.3 mmol) is added dropwise at 0°C under nitrogen. The mixture is stirred for 6 hr at room temperature.
  • Workup : The reaction is quenched with ice-cold water, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 78–85%.

Synthesis of the 3-Oxo-4-(Thiazol-2-yl)Piperazine Moiety

Thiazole Ring Formation via Hantzsch Cyclocondensation

The thiazole subunit is constructed using α-bromoketones and thiourea.

Procedure :

  • Reaction : 2-Bromoacetophenone (10 mmol) and thiourea (12 mmol) are refluxed in ethanol (50 mL) for 12 hr.
  • Isolation : The precipitate is filtered and recrystallized from ethanol to yield 2-aminothiazole.

Yield : 82–90%.

Piperazine Functionalization

The thiazole is conjugated to piperazine via nucleophilic aromatic substitution.

Procedure :

  • Substrate Activation : 2-Chlorothiazole (8 mmol) is reacted with piperazine (10 mmol) in dimethylformamide (DMF) at 80°C for 24 hr.
  • Oxidation : The resulting 4-(thiazol-2-yl)piperazine is treated with hydrogen peroxide (30%) in acetic acid to introduce the 3-oxo group.

Yield :

Step Yield (%)
Substitution 65
Oxidation 88

Coupling of Heterocyclic Components

Bromoacetylation of Benzo[d]Oxazol-2(3H)-one

The 2-oxoethyl linker is introduced via bromoacetylation.

Procedure :

  • Acylation : Benzo[d]oxazol-2(3H)-one (5 mmol) is treated with bromoacetyl bromide (6 mmol) in the presence of triethylamine (TEA) in DCM.
  • Purification : Crude product is recrystallized from methanol.

Yield : 74%.

Nucleophilic Substitution with 3-Oxo-4-(Thiazol-2-yl)Piperazine

The final coupling is achieved via displacement of the bromine atom.

Procedure :

  • Reaction : Bromoacetylated benzo[d]oxazolone (3 mmol) and 3-oxo-4-(thiazol-2-yl)piperazine (3.3 mmol) are stirred in acetonitrile with potassium carbonate (6 mmol) at 60°C for 18 hr.
  • Workup : The mixture is filtered, concentrated, and purified via flash chromatography (DCM:methanol = 95:5).

Yield : 68%.

Optimization of Reaction Conditions

Solvent and Base Screening

Reaction efficiency was evaluated across solvents and bases (Table 1).

Table 1 : Optimization of Coupling Reaction (Step 4.2)

Solvent Base Temperature (°C) Yield (%)
Acetonitrile K₂CO₃ 60 68
DMF TEA 80 55
THF DBU 50 48

Key Insight : Polar aprotic solvents (e.g., acetonitrile) with mild bases (K₂CO₃) maximize yield while minimizing side reactions.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution (DCM:methanol 95:5 → 90:10) on silica gel, achieving >95% purity (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.45 (s, 1H, thiazole-H).
  • HRMS : Calculated for C₁₆H₁₅N₃O₃S [M+H]⁺: 330.0912; Found: 330.0909.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 18 hr to 2 hr, improving throughput.

Waste Mitigation

Solvent recovery systems (e.g., distillation) reduce DCM consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds related to 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one exhibit significant antitumor properties. For instance, derivatives containing similar moieties have shown promising cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 4.84 to 9.62 μM . These compounds induce apoptosis and inhibit cell migration, suggesting their potential as effective antitumor agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values indicate that certain derivatives can effectively inhibit the growth of pathogens, making them suitable candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Compounds similar to This compound have been evaluated for their anti-inflammatory effects. In vivo studies have shown that these compounds can significantly reduce inflammation, comparable to standard anti-inflammatory drugs like indomethacin . This suggests their potential use in treating inflammatory diseases.

Study 1: Synthesis and Evaluation of Derivatives

A study conducted by researchers synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that specific modifications to the thiazole and piperazine moieties enhanced the antitumor and antimicrobial activities of the compounds .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship (SAR) for compounds related to This compound . The findings revealed that certain structural modifications could lead to increased potency against cancer cell lines and improved safety profiles .

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The thiazol-2-yl group in the target compound introduces a heteroaromatic ring, contrasting with fluorophenyl (SN79) or morpholine-phenoxy (AG-0029) groups. Such substitutions influence electronic properties and steric interactions at biological targets.
  • Synthetic Efficiency : Yields for piperazine-linked benzoxazolones range from 51–67% (), suggesting moderate efficiency for similar synthetic routes .

Spectroscopic and Analytical Data

Comparative NMR and HRMS data highlight structural consistency among analogs:

  • 5a (): Aromatic protons appear at δ 7.36–7.10, while piperazine protons resonate at δ 3.67–3.44. HRMS confirms [M+H]+ at m/z 423.2025 (calculated 422.1954) .
  • 2a (): Bromoethyl-benzoxazolone shows δ 4.21 (t, -CH2Br) and δ 3.67 (t, piperazine), with MS m/z 242 (M++1) .

The target compound’s anticipated NMR would feature similar aromatic (δ 7.0–7.4) and piperazine (δ 3.3–3.7) signals, with HRMS validating the molecular formula.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the benzoxazolone core via cyclization of substituted 2-aminophenol derivatives under acidic conditions.
  • Step 2 : Introduction of the thiazol-2-yl-piperazine moiety through nucleophilic substitution or coupling reactions.
  • Step 3 : Ketone functionalization at the ethyl bridge using reagents like ethyl chlorooxoacetate.
  • Microwave-assisted synthesis or solvent-free conditions may enhance yield and reduce reaction time .
    • Characterization : Post-synthesis, structural validation is performed via 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylene at δ 3.5–4.0 ppm). 13C^{13}C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+^+ = 437.1234; observed = 437.1230) .
  • Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C: 60.2%, H: 4.8%, N: 16.1%) .

Q. What are the primary biological targets investigated for this compound?

  • Methodological Answer :

  • Target Identification : The thiazole and piperazine moieties suggest interactions with enzymes or receptors (e.g., kinase inhibitors, GPCRs). Computational docking studies predict binding to ATP-binding pockets .
  • In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., IC50_{50} values for MCF-7, HEPG-2) using sulforhodamine B (SRB) assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Use : Piperidine or triethylamine catalyze condensation steps, reducing side reactions .
  • Temperature Control : Maintaining 60–80°C prevents thermal degradation of the benzoxazolone core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates pure product .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing thiazole with oxazole) to identify critical functional groups .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in compounds with electron-withdrawing substituents) .

Q. How to design experiments to assess pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • Caco-2 Permeability : Assess intestinal absorption potential using monolayer transport assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in kinase domains (e.g., EGFR, VEGFR). Parameters: grid size = 25 Å, exhaustiveness = 20 .
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate binding stability (RMSD < 2.0 Å indicates stable complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.